molecular formula C6H6O12Rh B12802907 Tris(oxalato)rhodate(3-), tripotassium CAS No. 15602-35-4

Tris(oxalato)rhodate(3-), tripotassium

Cat. No.: B12802907
CAS No.: 15602-35-4
M. Wt: 373.01 g/mol
InChI Key: YVYBDVDCJNLVEI-UHFFFAOYSA-N
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Description

Tris(oxalato)rhodate(3-), tripotassium (K₃[Rh(C₂O₄)₃]) is a coordination complex featuring a Rh³⁺ center coordinated by three bidentate oxalate (C₂O₄²⁻) ligands, forming an octahedral geometry. The potassium ions act as counterions, stabilizing the anionic complex. This compound is notable for its role in advanced materials, particularly in the synthesis of organic superconductors. For example, β''-(BEDT-TTF) salts with tris(oxalato)rhodate exhibit superconducting properties due to their layered structures and charge-transfer interactions .

Properties

CAS No.

15602-35-4

Molecular Formula

C6H6O12Rh

Molecular Weight

373.01 g/mol

IUPAC Name

oxalic acid;rhodium

InChI

InChI=1S/3C2H2O4.Rh/c3*3-1(4)2(5)6;/h3*(H,3,4)(H,5,6);

InChI Key

YVYBDVDCJNLVEI-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Rh]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(oxalato)rhodate(3-), tripotassium typically involves the reaction of rhodium(III) chloride with potassium oxalate in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:

[ \text{RhCl}_3 + 3 \text{K}_2\text{C}_2\text{O}_4 \rightarrow \text{K}_3[\text{Rh}(\text{C}_2\text{O}_4)_3] + 3 \text{KCl} ]

The reaction mixture is usually heated to facilitate the dissolution of the reactants and the formation of the complex. After the reaction is complete, the solution is cooled, and the product is precipitated out by adding a suitable solvent such as ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity rhodium salts and potassium oxalate, with careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions

Tris(oxalato)rhodate(3-), tripotassium undergoes various chemical reactions, including:

    Oxidation-Reduction Reactions: The rhodium center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.

    Substitution Reactions: The oxalate ligands can be substituted by other ligands in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can oxidize the rhodium center.

    Reducing Agents: Such as sodium borohydride, can reduce the rhodium center.

    Ligand Substitution: Ligands such as ammonia or ethylenediamine can replace the oxalate ligands under appropriate conditions.

Major Products Formed

    Oxidation: The oxidation of this compound can lead to the formation of higher oxidation state rhodium complexes.

    Reduction: Reduction can result in lower oxidation state rhodium complexes.

    Substitution: Substitution reactions yield new coordination complexes with different ligands.

Scientific Research Applications

Tris(oxalato)rhodate(3-), tripotassium has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other rhodium complexes and as a catalyst in various chemical reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in therapeutic applications, particularly in cancer treatment due to its ability to interact with DNA.

    Industry: Utilized in the production of fine chemicals and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which Tris(oxalato)rhodate(3-), tripotassium exerts its effects involves the coordination of the rhodium center with various substrates. The oxalate ligands facilitate the binding of the complex to target molecules, allowing for catalytic or inhibitory actions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Structural and Compositional Comparisons

The table below highlights key differences in composition and properties between K₃[Rh(C₂O₄)₃] and analogous oxalate or transition metal complexes:

Compound Molecular Formula Molecular Weight Central Metal Oxidation State Ligand Type Key Properties
Tris(oxalato)rhodate(3-), tripotassium K₃[Rh(C₂O₄)₃] ~552.3* Rhodium (Rh) +3 Oxalate Green crystalline solid; used in superconductors
Potassium trioxalatocobaltate(III) K₃[Co(C₂O₄)₃] 494.34 Cobalt (Co) +3 Oxalate Green crystalline powder; catalytic applications
Potassium trioxalatoferrate(III) K₃[Fe(C₂O₄)₃] ~437.2 Iron (Fe) +3 Oxalate Light-sensitive; used in photochemistry
Ammonium tris(oxalato)aluminate(III) (NH₄)₃[Al(C₂O₄)₃]·3H₂O 450.23 Aluminum (Al) +3 Oxalate Trihydrate form; structurally characterized
Tripotassium hexachlororhodate(III) K₃[RhCl₆] 439.76 Rhodium (Rh) +3 Chloride Chloride ligands; higher solubility in water

*Estimated based on analogous complexes.

Electronic and Functional Differences

  • Metal Center Effects :

    • Rhodium (Rh³⁺) in K₃[Rh(C₂O₄)₃] imparts higher thermal stability and unique electronic properties compared to lighter metals like Co³⁺ or Fe³⁺. This is critical for its superconducting behavior in BEDT-TTF salts .
    • Iron-based analogs (e.g., K₃[Fe(C₂O₄)₃]) exhibit redox activity, making them suitable for photochemical applications but less stable under oxidizing conditions .
  • Ligand Effects :

    • Oxalate ligands in K₃[Rh(C₂O₄)₃] provide strong chelation and π-backbonding, stabilizing the Rh³⁺ center. In contrast, chloride ligands in K₃[RhCl₆] are weaker field ligands, leading to differences in magnetic and optical properties .
  • Counterion Influence :

    • Potassium counterions enhance water solubility compared to ammonium variants (e.g., (NH₄)₃[Al(C₂O₄)₃]), which may form hydrates but have lower solubility .

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